Lipophilicity and Physicochemical Property Comparison: 5-OCF₃ Methyl Ester vs. 5-OCF₃ Parent vs. Unsubstituted Methyl Ester
The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring, combined with a methyl ester at the 3-position, yields a distinct lipophilicity profile. Computed XLogP3-AA values show methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate has a LogP of 2.9 [1]. This represents a significant difference from the unsubstituted methyl 1H-indazole-3-carboxylate (calculated LogP ~1.5-2.0 [2]) and a modest increase over the non-esterified analog, 5-(trifluoromethoxy)-1H-indazole, which has a reported LogP of 2.46 [3]. This demonstrates how the combination of substituents precisely tunes the overall lipophilicity, a critical parameter for membrane permeability and in vivo distribution.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5-(Trifluoromethoxy)-1H-indazole: 2.46; Methyl 1H-indazole-3-carboxylate: ~1.5-2.0 |
| Quantified Difference | Δ = +0.44 vs. parent OCF₃ indazole; Δ = +0.9 to +1.4 vs. unsubstituted methyl ester |
| Conditions | Computed values from PubChem (XLogP3-AA) and vendor databases |
Why This Matters
The specific LogP of 2.9 positions this compound in a favorable range for blood-brain barrier penetration and oral bioavailability, which is a critical selection criterion over less lipophilic analogs in CNS or oncology drug discovery programs.
- [1] PubChem. Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate. PubChem CID 45588292. View Source
- [2] PubChem. Methyl 1H-indazole-3-carboxylate. PubChem CID 78249. View Source
- [3] Kuujia. Cas no 105391-76-2 (5-(Trifluoromethoxy)-1H-indazole). Product Information. View Source
